Cas no 130187-57-4 (1,2,4-Triazolo[4,3-b]pyridazine,6-(4-fluorophenyl)-3-methyl-8-phenyl-)
130187-57-4 structure
Product Name:1,2,4-Triazolo[4,3-b]pyridazine,6-(4-fluorophenyl)-3-methyl-8-phenyl-
CAS-nummer:130187-57-4
MF:C18H13FN4
MW:304.321026563644
CID:168073
PubChem ID:3076101
Update Time:2025-04-19
1,2,4-Triazolo[4,3-b]pyridazine,6-(4-fluorophenyl)-3-methyl-8-phenyl- Chemische en fysische eigenschappen
Naam en identificatie
-
- 1,2,4-Triazolo[4,3-b]pyridazine,6-(4-fluorophenyl)-3-methyl-8-phenyl-
- 6-(4-fluorophenyl)-3-methyl-8-phenyl-[1,2,4]triazolo[4,3-b]pyridazine
- 1,2,4-Triazolo(4,3-b)pyridazine, 6-(4-fluorophenyl)-3-methyl-8-phenyl-
- 6-(4-Fluorophenyl)-3-methyl-8-phenyl-1,2,4-triazolo(4,3-b)pyridazine
- 130187-57-4
- BRN 3623576
- DTXSID40156393
-
- Inchi: 1S/C18H13FN4/c1-12-20-21-18-16(13-5-3-2-4-6-13)11-17(22-23(12)18)14-7-9-15(19)10-8-14/h2-11H,1H3
- InChI-sleutel: SJUULSIOLOKJLN-UHFFFAOYSA-N
- LACHT: FC1C=CC(=CC=1)C1C=C(C2C=CC=CC=2)C2=NN=C(C)N2N=1
Berekende eigenschappen
- Exacte massa: 304.11259
- Monoisotopische massa: 304.112
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 0
- Aantal waterstofbondacceptatoren: 4
- Zware atoomtelling: 23
- Aantal draaibare bindingen: 2
- Complexiteit: 393
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: 3.5
- Topologisch pooloppervlak: 43.1Ų
Experimentele eigenschappen
- Dichtheid: 1.29
- Kookpunt: °Cat760mmHg
- Vlampunt: °C
- Brekindex: 1.672
- PSA: 43.08
1,2,4-Triazolo[4,3-b]pyridazine,6-(4-fluorophenyl)-3-methyl-8-phenyl- Gerelateerde literatuur
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Hongxia Li,Aikifa Raza,Qiaoyu Ge,Jin-You Lu,TieJun Zhang Soft Matter, 2020,16, 6841-6849
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Zhixia Liu,Tingjian Chen,Floyd E. Romesberg Chem. Sci., 2017,8, 8179-8182
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Jacob S. Jordan,Evan R. Williams Analyst, 2021,146, 2617-2625
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Max Attwood,Hiroki Akutsu,Lee Martin,Toby J. Blundell,Pierre Le Maguere,Scott S. Turner Dalton Trans., 2021,50, 11843-11851
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Craig A. Kelly,David R. Rosseinsky Phys. Chem. Chem. Phys., 2001,3, 2086-2090
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